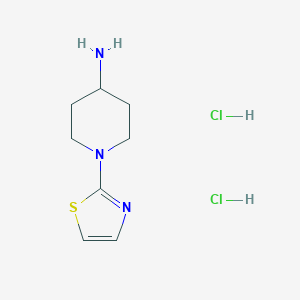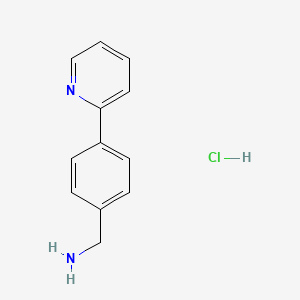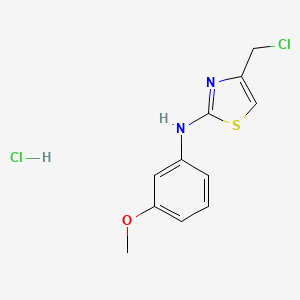
2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine
Descripción general
Descripción
2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Neuropathic Pain Treatment
- Sigma-1 Receptor Antagonists : A study explored pyrimidines as potent sigma-1 receptor antagonists, specifically for antineuropathic pain activity. One derivative exhibited high binding affinity to the σ1R receptor and showed antinociceptive effects in animal models of neuropathic pain, suggesting potential for treating neuropathic pain without causing motor impairments (Lan et al., 2014).
Chemical Synthesis and Intermediate Applications
- Synthesis of Lafutidine Intermediate : A synthesis process for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the compound's relevance in pharmaceutical synthesis (Li, 2012).
Corrosion Inhibition Studies
- Inhibition of Iron Corrosion : Piperidine derivatives, including those related to the compound , have been studied for their corrosion inhibition properties on iron, highlighting their potential use in materials science (Kaya et al., 2016).
Pharmaceutical Intermediate Synthesis
- Deoxycytidine Kinase Inhibitors : Research on the practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, illustrates its role as a key intermediate in the development of potent deoxycytidine kinase inhibitors, which have implications in cancer treatment (Zhang et al., 2009).
Cancer Treatment Research
- Aurora Kinase Inhibitor Development : A study on Aurora kinase inhibitors, which may be useful in treating cancer, discusses compounds with structures including piperidine and pyrimidine derivatives (ヘンリー,ジェームズ, 2006).
Crystal Structure Analysis
- Analysis of Crystal Structures : Investigations into the crystal structures of pyrimidine and piperidine derivatives can provide insights into their potential pharmaceutical and industrial applications (Li et al., 2005).
GPR119 Agonist Development
- GPR119 Agonists for Diabetes Treatment : The synthesis of fused-pyrimidine derivatives as GPR119 agonists highlights the use of pyrimidine derivatives in developing potential therapeutic agents for type 2 diabetes mellitus (Negoro et al., 2012).
Optical Exploration of Pyrimidine Derivatives
- Nonlinear Optical Properties : A study on thiopyrimidine derivatives, including pyrimidine ring structures, explored their nonlinear optical properties, emphasizing their potential in optoelectronics and medicine (Hussain et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of action
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of action
Piperidine derivatives often show good inhibition values on various bacteria, and their action may involve cell walls destruction and interaction with iv-dna and dna gyrase .
Biochemical pathways
Piperidine derivatives are involved in a wide range of biological activities and pharmacological applications .
Pharmacokinetics
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of action
Piperidine derivatives often show good biocompatibility .
Action environment
The synthesis of piperidine derivatives has long been widespread, indicating their stability under a variety of conditions .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to modulate the activity of protein kinases, which are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting or activating the enzyme’s function. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their signaling pathways and transport mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular activities such as growth, differentiation, and survival. Furthermore, this compound may affect metabolic pathways by interacting with enzymes involved in metabolic flux, thereby altering metabolite levels within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, the compound may inhibit protein kinases by occupying the ATP-binding site, preventing phosphorylation of substrate proteins . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Propiedades
IUPAC Name |
2-chloro-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJCOLTUVIRIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209405 | |
| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-71-4 | |
| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)




![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)


![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)


